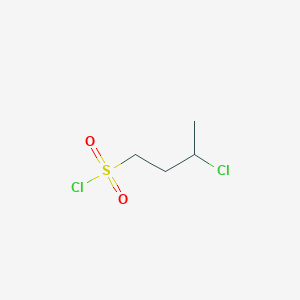

3-Chlorobutane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTHSJPWBHRPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorobutane 1 Sulfonyl Chloride and Analogues

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods involve the introduction of the chlorosulfonyl group in a single or a few straightforward steps from a suitable precursor. These approaches are often favored for their efficiency and atom economy.

Chlorination of Cyclic Thioethers (e.g., Thiophane and Thiophane Sulfoxide (B87167) for Analogues)

A notable method for synthesizing haloalkanesulfonyl chlorides involves the chlorination of cyclic thioethers. For instance, 4-chlorobutane-1-sulfonyl chloride, an analogue of the title compound, can be produced by reacting thiophane or thiophane sulfoxide with chlorine in the presence of a molar excess of water. google.com This reaction is typically conducted at temperatures between 20 and 90°F. The molar ratio of chlorine to the thiocompound should not exceed 3:1 to prevent unwanted chlorination of the aliphatic chain, and the water to thiocompound molar ratio should be at least 2.5:1. google.com The process yields a water-insoluble phase of 4-chlorobutane-1-sulfonyl chloride and a water-soluble phase containing cyclotetramethylene sulfone. google.com

One specific example involved dissolving thiophane in acetic acid containing water and passing chlorine through the solution at 50-65°F. After the reaction, the addition of more water caused the separation of the desired sulfonyl chloride from the sulfone byproduct. google.com In another variation, an aqueous suspension of thiophane was reacted with chlorine in a turbomixer, resulting in a significant yield of 4-chlorobutane-1-sulfonyl chloride. google.com

Oxidative Chlorination of Sulfur-Containing Precursors

The oxidative chlorination of various sulfur-containing compounds is a widely employed strategy for the synthesis of sulfonyl chlorides. This can be achieved using several different precursor types and oxidizing systems.

A highly effective and rapid method for the direct conversion of thiols to sulfonyl chlorides involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). acs.orgorganic-chemistry.orgresearchgate.netnih.gov This system has proven to be highly reactive, affording the corresponding sulfonyl chlorides in excellent yields and with high purity in very short reaction times, often at room temperature. organic-chemistry.orgorganic-chemistry.org The optimized conditions typically involve a 1:3 molar ratio of the thiol to H₂O₂. organic-chemistry.org This method is applicable to a wide range of thiols, including aromatic, heterocyclic, and aliphatic variants, and demonstrates good chemoselectivity. organic-chemistry.org Mechanistic studies suggest that the corresponding disulfide is a key intermediate in this transformation. acs.org

Another efficient reagent system for the oxidative chlorination of both thiols and disulfides is hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). organic-chemistry.org This method is characterized by excellent yields, very short reaction times, and mild reaction conditions, avoiding the use of harsh reagents. organic-chemistry.org

N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid (HCl) also provides a smooth pathway for the oxidation of various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org This method is considered a safer alternative to using hazardous reagents like chlorine gas. organic-chemistry.org The reaction is typically carried out in a mixture of aqueous HCl and acetonitrile (B52724), which allows for a controlled and efficient process. organic-chemistry.org Kinetic studies of the NCS-mediated chlorination of thiophenols have revealed a complex mechanism involving the initial slow formation of a sulfenyl chloride, which then reacts with the thiol to generate a disulfide and HCl. The HCl, in turn, catalyzes the release of molecular chlorine from NCS, which is the dominant chlorinating agent. ed.ac.ukacs.orgacs.org

| Oxidizing System | Substrate | Key Advantages | Reference(s) |

| H₂O₂/SOCl₂ | Thiols | High reactivity, short reaction times, excellent yields, high purity | acs.orgorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org |

| H₂O₂/ZrCl₄ | Thiols, Disulfides | Excellent yields, short reaction times, mild conditions | organic-chemistry.org |

| NCS/HCl | Thiols, Disulfides | Safer alternative to chlorine gas, good yields, controlled reaction | organic-chemistry.orgorganic-chemistry.orged.ac.ukacs.orgacs.org |

A convenient, environmentally friendly, and economical method for synthesizing alkanesulfonyl chlorides utilizes S-alkyl isothiourea salts as precursors. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These salts are readily prepared from the reaction of alkyl halides or mesylates with thiourea (B124793). organic-chemistry.orgorganic-chemistry.org

One approach involves the use of household bleach (sodium hypochlorite) as the oxidizing agent under acidic conditions. organic-chemistry.orgthieme-connect.comthieme-connect.comwordpress.com This method is advantageous due to the use of readily available and inexpensive reagents, simple and safe operation, and easy product purification without the need for chromatography, often resulting in high yields. organic-chemistry.orgthieme-connect.comthieme-connect.com The distinct solubilities of the starting S-alkyl isothiourea salts and the resulting sulfonyl chlorides in organic solvents facilitate the separation and purification process. thieme-connect.com

Alternatively, N-chlorosuccinimide (NCS) can be employed for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.orgorgsyn.orgresearchgate.netthieme-connect.com This method also produces structurally diverse sulfonyl chlorides in good to excellent yields under mild conditions. organic-chemistry.orgresearchgate.net A sustainable aspect of this process is the ability to conveniently convert the water-soluble byproduct, succinimide, back into the starting reagent NCS using bleach. organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.com

| Mediating Agent | Precursor | Key Advantages | Reference(s) |

| Bleach (Sodium Hypochlorite) | S-Alkyl Isothiourea Salts | Environmentally friendly, economical, readily available reagents, simple purification, high yields | organic-chemistry.orgthieme-connect.comthieme-connect.comwordpress.com |

| N-Chlorosuccinimide (NCS) | S-Alkyl Isothiourea Salts | Good to excellent yields, mild conditions, sustainable (byproduct can be recycled) | organic-chemistry.orgorganic-chemistry.orgorgsyn.orgresearchgate.netthieme-connect.com |

Reaction of Sultones with Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

The reaction of sultones (cyclic sulfonic acid esters) with chlorinating agents represents another direct route to haloalkanesulfonyl chlorides. For example, 4-chlorobutane-1-sulfonyl chloride can be synthesized by reacting 1,4-butane sultone ( organic-chemistry.orgCurrent time information in Bangalore, IN.oxathiane 2,2-dioxide) with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com The reaction is typically heated to facilitate the conversion. chemicalbook.comgoogle.com Similarly, 3-chloropropane-1-sulfonyl chloride can be prepared from 1,3-propanesultone using thionyl chloride and a catalyst. google.com

Phosphorus pentachloride (PCl₅) can also be used as the chlorinating agent. google.comorgsyn.org For instance, reacting 1,3-propanesultone with PCl₅ in the presence of DMF yields 3-chloropropane-1-sulfonyl chloride. google.com These reactions provide a direct conversion of the cyclic sulfonate to the corresponding chloroalkanesulfonyl chloride. google.com

| Chlorinating Agent | Sultone Precursor | Product | Reference(s) |

| Thionyl Chloride/DMF | 1,4-Butane Sultone | 4-Chlorobutane-1-sulfonyl chloride | chemicalbook.comgoogle.com |

| Thionyl Chloride/DMF | 1,3-Propane Sultone | 3-Chloropropane-1-sulfonyl chloride | google.com |

| Phosphorus Pentachloride/DMF | 1,3-Propane Sultone | 3-Chloropropane-1-sulfonyl chloride | google.com |

Indirect Synthetic Pathways

While direct methods are prevalent, indirect pathways to 3-chlorobutane-1-sulfonyl chloride and its analogues can also be envisaged, although they are less commonly reported in dedicated synthetic procedures. These routes would typically involve the synthesis of a precursor molecule that already contains the four-carbon chain with a terminal chlorine atom, followed by the introduction of the sulfonyl chloride functionality. For example, one could theoretically start with a 4-chlorobutanol derivative, convert it to a thiol or disulfide, and then apply one of the oxidative chlorination methods described in section 2.1.2.1. However, the direct conversion from readily available starting materials like sultones or the synthesis from S-alkyl isothiourea salts derived from 1-bromo-3-chloropropane (B140262) (for the title compound) are generally more straightforward and efficient.

Formation from Sulfonamides (e.g., Pyry-BF₄ activation)

A modern and highly effective method for the synthesis of sulfonyl chlorides involves the activation of primary sulfonamides. This approach is particularly valuable for late-stage functionalization in complex molecular settings due to its mild and selective nature. A key reagent in this transformation is 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄).

The activation of a primary sulfonamide with Pyry-BF₄ in the presence of a chloride source, such as magnesium chloride (MgCl₂), facilitates the conversion of the poorly nucleophilic NH₂ group into a highly reactive pyridinium (B92312) intermediate. nih.govnih.gov This intermediate is then readily displaced by the chloride ion to yield the desired sulfonyl chloride. nih.govnih.gov This method is noted for its high chemoselectivity, tolerating a wide array of sensitive functional groups. nih.govresearchgate.net The reaction proceeds under mild conditions, making it a powerful tool for the synthesis of complex molecules. nih.govresearchgate.net

The general applicability of this Pyry-BF₄-mediated activation has been demonstrated across a variety of primary sulfonamides, consistently affording the corresponding sulfonyl chlorides in good to excellent yields. researchgate.net While a specific example for 3-chlorobutane-1-sulfonamide (B8691069) is not detailed in the surveyed literature, the established scope of this reaction suggests its applicability.

Table 1: Illustrative Examples of Sulfonyl Chloride Formation from Primary Sulfonamides using Pyry-BF₄

| Starting Sulfonamide | Product | Yield (%) |

| Dansyl amide | Dansyl chloride | 91 |

| 4-Acetamidobenzenesulfonamide | 4-Acetamidobenzenesulfonyl chloride | 85 |

| Thiophene-2-sulfonamide | Thiophene-2-sulfonyl chloride | 78 |

Data sourced from studies on Pyry-BF₄ activation of sulfonamides. researchgate.net

Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)

Traditional methods for introducing the sulfonyl chloride group often involve gaseous and toxic sulfur dioxide (SO₂). Modern synthetic chemistry has seen the advent of solid, stable, and easily handled SO₂ surrogates, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) being a prominent example. nih.gov DABSO serves as a convenient source of SO₂ for the synthesis of sulfonyl chlorides from various precursors, including organometallic reagents and amines. nih.govthieme-connect.com

One notable application is the Sandmeyer-type chlorosulfonylation of aromatic amines. nih.govacs.org In this process, an aniline (B41778) derivative is converted to its corresponding diazonium salt in situ, which then reacts with DABSO in the presence of a copper catalyst and a chloride source to furnish the aryl sulfonyl chloride. nih.govacs.org This method is advantageous due to its mild reaction conditions and the avoidance of isolating the potentially explosive diazonium salt intermediate. nih.gov

For the synthesis of aliphatic sulfonyl chlorides like this compound, a plausible route would involve the reaction of a corresponding organometallic reagent (e.g., a Grignard or organolithium reagent) with DABSO to form a sulfinate salt. thieme-connect.comnih.gov Subsequent treatment of this intermediate with a chlorinating agent, such as sulfuryl chloride, would yield the target sulfonyl chloride. thieme-connect.com

Table 2: Examples of Sulfonyl Derivatives Synthesized Using DABSO

| Starting Material | Reagents | Product Type |

| Aryl Grignard Reagent | 1. DABSO; 2. Sulfuryl Chloride | Aryl Sulfonyl Chloride |

| Aniline | 1. tBuONO, HCl; 2. DABSO, CuCl₂ | Aryl Sulfonyl Chloride |

| Aryl Iodide | 1. Pd(OAc)₂, PAd₂Bu, Et₃N, DABSO; 2. Selectfluor | Aryl Sulfonyl Fluoride (B91410) |

This table illustrates the versatility of DABSO in synthesizing various sulfonyl compounds. nih.govacs.org

Derivations from Sulfonic Acids (e.g., Reaction with Phosphorus Oxychloride)

The conversion of sulfonic acids or their salts into sulfonyl chlorides is a classical and widely employed synthetic transformation. This method typically involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). orgsyn.orggoogle.com The reaction of a sodium salt of a sulfonic acid with phosphorus pentachloride, sometimes in conjunction with phosphorus oxychloride, is a common procedure, though it can require heating and may not be suitable for sterically hindered substrates. google.com

For the synthesis of aliphatic sulfonyl chlorides, the reaction of the corresponding sulfonic acid with a chlorinating agent is a direct approach. For instance, the preparation of benzenesulfonyl chloride can be achieved by reacting sodium benzenesulfonate (B1194179) with phosphorus oxychloride. orgsyn.org More modern and milder methods have also been developed, such as the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent, which can convert sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. organic-chemistry.org

A closely related synthesis is that of 4-chlorobutane-1-sulfonyl chloride, which has been prepared by reacting 1,4-butanesultone with thionyl chloride in the presence of a catalytic amount of dimethylformamide. google.com This reaction proceeds via the ring-opening of the sultone, followed by chlorination. A similar strategy starting from a corresponding 3-chlorobutane-derived sultone could potentially yield this compound.

Table 3: Chlorinating Agents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Chlorinating Agent | Typical Conditions |

| Phosphorus Pentachloride (PCl₅) | Heating, often with POCl₃ |

| Phosphorus Oxychloride (POCl₃) | Heating with sulfonic acid salt |

| Thionyl Chloride (SOCl₂) | Often with a catalytic amide |

| 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Room temperature, solvent-free |

This table summarizes various reagents used for the synthesis of sulfonyl chlorides from sulfonic acids. orgsyn.orgorganic-chemistry.orggoogle.com

Chemical Reactivity and Transformation Mechanisms of 3 Chlorobutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfonyl chloride group in 3-chlorobutane-1-sulfonyl chloride is a highly reactive electrophilic center. The sulfur atom is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. These reactions are fundamental to the synthetic utility of sulfonyl chlorides, allowing for the introduction of the sulfonyl moiety into a wide range of organic molecules. nih.govmagtech.com.cn

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. nih.govorganic-chemistry.org This S-N coupling reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The general mechanism involves the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base then removes the proton to yield the final sulfonamide product. The reaction conditions can be tailored based on the reactivity of the specific amine. For instance, less nucleophilic amines may require heating or the use of a stronger base to facilitate the reaction. organic-chemistry.org The versatility of this reaction allows for the synthesis of a diverse array of sulfonamides with varied functionalities. sigmaaldrich.com

An example of this reaction is the treatment of this compound with cyclohexylamine (B46788) in an ether solution, which, after workup, yields the corresponding N-cyclohexyl-3-chlorobutane-1-sulfonamide. google.com

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product |

| This compound | Cyclohexylamine | N-cyclohexyl-3-chlorobutane-1-sulfonamide google.com |

| p-Toluenesulfonyl chloride | Proline | 2-chloroethyl tosylprolinate acs.org |

| Benzenesulfonyl chloride | Proline | Proline-derived benzenesulfonamides acs.org |

This compound reacts with alcohols to form sulfonate esters, a class of compounds known for their utility as good leaving groups in nucleophilic substitution and elimination reactions. vulcanchem.comperiodicchemistry.comyoutube.com This S-O coupling reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl generated during the reaction. youtube.comlibretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride ion, leading to a protonated sulfonate ester intermediate. The base then deprotonates this intermediate to afford the final sulfonate ester. A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the process. youtube.comlibretexts.org The reactivity of the alcohol can influence the reaction conditions, with less hindered primary alcohols generally reacting more readily than sterically hindered secondary or tertiary alcohols. youtube.com

Table 2: Formation of Sulfonate Esters

| Sulfonyl Chloride | Alcohol | Product |

| This compound | Generic Alcohol (R-OH) | 3-Chlorobutyl sulfonate ester vulcanchem.com |

| p-Toluenesulfonyl chloride | pentan-2-ol | pentan-2-yl 4-methylbenzenesulfonate (B104242) libretexts.org |

| Methanesulfonyl chloride | pentan-2-ol | pentan-2-yl methanesulfonate (B1217627) libretexts.org |

The reaction of this compound with an azide (B81097) salt, typically sodium azide, leads to the formation of 3-chlorobutane-1-sulfonyl azide. ijsrst.comlookchem.com Sulfonyl azides are versatile synthetic intermediates with a wide range of applications in organic chemistry, including their use as precursors to nitrenes and in cycloaddition reactions. organic-chemistry.orgunibo.it

The formation of sulfonyl azides from sulfonyl chlorides is a direct nucleophilic substitution at the sulfur atom, where the azide anion acts as the nucleophile. lookchem.com The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or a biphasic system. google.comresearchgate.net One-pot procedures starting from sulfonic acids have also been developed, where the sulfonyl chloride is generated in situ and then reacted with sodium azide. lookchem.comresearchgate.net The reaction conditions are generally mild, providing good to excellent yields of the desired sulfonyl azide. ijsrst.com

Reactions Involving the Alkyl Halide Moiety

The chlorine atom on the butane (B89635) chain of this compound provides a second reactive site within the molecule. This alkyl halide moiety can undergo reactions characteristic of such functional groups, most notably nucleophilic substitution.

The carbon atom bearing the chlorine in this compound is a secondary carbon, making it susceptible to nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 mechanism, especially with strong nucleophiles. masterorganicchemistry.com The Sₙ2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride). libretexts.org

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the carbon center. masterorganicchemistry.comaskthenerd.com If the starting this compound is chiral at the C-3 position, the product of an Sₙ2 reaction will have the opposite configuration at that center. The rate of the Sₙ2 reaction is sensitive to steric hindrance; as a secondary alkyl halide, this compound will react more slowly than a primary alkyl halide but faster than a tertiary one. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or DMSO generally favoring Sₙ2 reactions. libretexts.org

For example, the reaction of 1-chlorobutane (B31608) with sodium cyanide in ethanol (B145695) predominantly yields the substitution product via an Sₙ2 mechanism. ualberta.ca Similarly, 1-chlorobutane can be converted to butan-1-ol using a strong base like NaOH in a polar aprotic solvent. pearson.com

The alkyl chloride functionality of this compound can participate in cross-coupling reactions with various organometallic reagents. These reactions are powerful tools for forming new carbon-carbon bonds.

Grignard Reagents: While the sulfonyl chloride group itself can react with Grignard reagents, under specific conditions, the alkyl halide can undergo coupling. Iron-catalyzed cross-coupling reactions of sulfonyl chlorides with Grignard reagents have been reported, although these often lead to desulfinylation. nih.gov More relevant to the alkyl halide moiety, alkyl halides can react with Grignard reagents in the presence of a suitable catalyst.

Other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Kumada, and Hiyama couplings are extensively used to form C-C bonds. researchgate.net These reactions typically involve an organometallic reagent and an organic halide. While the direct application of these specific named reactions to this compound is not extensively detailed in the provided context, the principles of oxidative addition and reductive elimination that underpin these catalytic cycles are applicable. uwindsor.ca For instance, an oxidative addition of a palladium(0) catalyst to the C-Cl bond of this compound could form an alkylpalladium(II) intermediate, which could then undergo further reaction with an organometallic nucleophile.

It is important to note that the presence of the sulfonyl chloride group can influence the outcome of these reactions, potentially leading to competing reactions or requiring specific catalytic systems to achieve selective coupling at the alkyl chloride position.

Substitution and Elimination Pathways

This compound, like other alkyl halides, can undergo both nucleophilic substitution (SN) and elimination (E) reactions. The specific pathway taken (SN1, SN2, E1, E2) is dependent on several factors including the nature of the nucleophile/base, the solvent, and the reaction temperature. mugberiagangadharmahavidyalaya.ac.inlibretexts.orgmasterorganicchemistry.com

The sulfonyl chloride moiety is a good leaving group, facilitating these reactions. The chlorine atom on the butane chain can also act as a leaving group under certain conditions, although it is generally less reactive than the sulfonyl chloride group in nucleophilic substitutions.

Substitution Reactions (SN1 and SN2):

In SN2 reactions, a strong nucleophile attacks the carbon atom bonded to the leaving group in a single, concerted step. For this compound, nucleophilic attack can occur at the carbon bearing the sulfonyl chloride group. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. mugberiagangadharmahavidyalaya.ac.in

SN1 reactions proceed through a carbocation intermediate. Tertiary and secondary alkyl halides are more prone to SN1 reactions than primary halides due to the increased stability of the corresponding carbocations. masterorganicchemistry.com The formation of a primary carbocation from this compound is generally unfavorable.

Elimination Reactions (E1 and E2):

Elimination reactions of alkyl halides typically result in the formation of alkenes. pressbooks.pub In the case of this compound, elimination of HCl can occur. E2 reactions are favored by strong, bulky bases and proceed in a single step, while E1 reactions involve a carbocation intermediate and are favored by weak bases and polar protic solvents. masterorganicchemistry.com The presence of the electron-withdrawing sulfonyl chloride group can influence the acidity of the β-hydrogens, potentially affecting the regioselectivity of the elimination.

| Reaction Type | Reactant(s) | Conditions | Product(s) |

| SN2 | This compound, Strong Nucleophile (e.g., RO⁻, CN⁻) | Polar aprotic solvent | Substituted butane derivative |

| E2 | This compound, Strong, hindered base (e.g., t-BuOK) | Non-polar solvent | Butene derivatives |

Reactions with Unsaturated Systems

Sulfonyl chlorides are versatile reagents for the functionalization of unsaturated systems such as alkenes and alkynes. These reactions can proceed through various mechanisms, including cycloadditions, radical additions, and ionic additions. magtech.com.cn

Sulfonyl chlorides can react with unsaturated compounds to form cyclic products in annulation reactions. For example, in the presence of a base, alkanesulfonyl chlorides can generate sulfenes (RCH=SO₂) in situ. These highly reactive intermediates can then undergo [2+2] cycloaddition with alkenes to form four-membered thietane (B1214591) dioxide rings. magtech.com.cn While specific examples with this compound are not prevalent in the literature, the general mechanism is expected to apply.

Chlorosulfonylation is a reaction where both a sulfonyl group and a chlorine atom add across a double or triple bond. This can occur via a radical or ionic pathway. magtech.com.cn In sulfonylation reactions, only the sulfonyl group is added. These reactions are important for the synthesis of vinyl sulfones and other sulfur-containing compounds. sioc-journal.cn

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In this process, a radical initiator or a transition metal catalyst can be used to generate a sulfonyl radical from the sulfonyl chloride. This radical then adds to an alkene, followed by the transfer of a chlorine atom to yield the final product. nih.gov Copper-catalyzed ATRA reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes have been shown to proceed efficiently under visible light irradiation. nih.gov A similar reactivity can be anticipated for this compound.

| Alkene | Catalyst/Initiator | Conditions | Product |

| Styrene | Cu(I) complex / Light | Room Temperature | 2-Chloro-1-phenyl-1-(3-chlorobutanesulfonyl)ethane |

| Methyl acrylate | AIBN (Azobisisobutyronitrile) | Thermal | Methyl 2-chloro-3-(3-chlorobutanesulfonyl)propanoate |

In the presence of a Lewis acid or under polar conditions, sulfonyl chlorides can add to alkenes and alkynes via an ionic mechanism. This typically involves the formation of a carbocation intermediate, which is then trapped by the chloride ion. The regioselectivity of this reaction is governed by the stability of the carbocation intermediate (Markovnikov's rule). 182.160.97

General Reaction Pathways and Conditions

The reactions of this compound are generally carried out in common organic solvents. The choice of solvent can significantly influence the reaction pathway, particularly in substitution and elimination reactions where solvent polarity plays a key role. mugberiagangadharmahavidyalaya.ac.in For instance, polar aprotic solvents like DMF or DMSO can favor SN2 reactions, while polar protic solvents like ethanol or water can promote SN1 and E1 pathways. mugberiagangadharmahavidyalaya.ac.in

Radical reactions are often initiated by thermal or photochemical means, frequently in the presence of a radical initiator such as AIBN or a transition metal catalyst. nih.gov The reaction temperature can vary widely depending on the specific transformation. For example, some radical additions can proceed at room temperature, while others may require heating.

| Reaction Type | General Conditions |

| Nucleophilic Substitution | Varies from room temperature to elevated temperatures, choice of solvent is critical. |

| Elimination | Often requires heat and the presence of a base. |

| Radical Addition | Often initiated by heat or light, sometimes with a catalyst. |

| Ionic Addition | Typically requires a Lewis acid or polar solvent. |

Role as a Chlorinating Agent (e.g., Conversion of Alcohols or Carboxylic Acids)

This compound, like other sulfonyl chlorides and related compounds such as thionyl chloride (SOCl₂), can function as a chlorinating agent for alcohols and carboxylic acids. quora.com This transformation is a fundamental method for converting these functional groups into the corresponding alkyl and acyl chlorides, which are valuable intermediates in organic synthesis due to their enhanced reactivity. libretexts.org

Conversion of Alcohols:

The reaction of an alcohol with this compound proceeds via the formation of a sulfonate ester intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct. The resulting sulfonate is an excellent leaving group. Subsequent attack by the chloride ion (which can be from the byproduct or an added salt) on the carbon atom bearing the sulfonate group, in an Sₙ2 reaction, leads to the formation of the alkyl chloride with inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comlibretexts.org

Conversion of Carboxylic Acids:

Similarly, carboxylic acids can be converted to their corresponding acyl chlorides. The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen on the sulfonyl chloride, forming an unstable mixed anhydride. This intermediate readily decomposes, with the chloride ion attacking the carbonyl carbon to yield the acyl chloride, sulfur dioxide, and HCl. libretexts.org

Table 2: Chlorination Reactions Using Sulfonyl Chloride Analogs

| Substrate | Reagent | Conditions (Typical) | Product |

| Primary Alcohol (R-CH₂OH) | SOCl₂, Pyridine | 0 °C to room temperature | Primary Alkyl Chloride (R-CH₂Cl) |

| Secondary Alcohol (R₂CHOH) | SOCl₂, Pyridine | 0 °C to room temperature | Secondary Alkyl Chloride (R₂CHCl) |

| Carboxylic Acid (R-COOH) | SOCl₂ | Reflux | Acyl Chloride (R-COCl) |

Note: This table provides typical reaction conditions and products for chlorinations using thionyl chloride (SOCl₂), a close analog of this compound. The reactivity and outcomes are expected to be similar.

Conversion of Primary Amides to Nitriles

The dehydration of primary amides to nitriles is a classic transformation in organic synthesis, and sulfonyl chlorides, including by extension this compound, are effective reagents for this purpose. quora.comstackexchange.com This reaction provides a valuable route to nitriles, which are versatile precursors for amines, carboxylic acids, and other nitrogen-containing compounds.

The mechanism for this dehydration is well-established. chemistrysteps.comlibretexts.org It commences with the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic sulfur atom of the this compound. This step is often facilitated by a base, such as pyridine, which also serves as the solvent. stackexchange.com This initial attack forms an O-sulfonylated intermediate.

Table 3: Dehydration of Primary Amides to Nitriles

| Starting Amide | Dehydrating Agent (Analog) | Conditions (Typical) | Product Nitrile |

| Benzamide | Benzenesulfonyl chloride, Pyridine | Heating | Benzonitrile |

| Propanamide | Thionyl chloride | Reflux | Propanenitrile |

| Acetamide | Phosphorus pentoxide | Heating | Acetonitrile |

Note: This table shows examples of primary amide dehydration using analogous dehydrating agents. The reaction with this compound is expected to follow a similar pattern.

Mechanistic and Theoretical Investigations of 3 Chlorobutane 1 Sulfonyl Chloride Reactivity

Solvolysis Mechanisms and Kinetic Studies

The solvolysis of alkanesulfonyl chlorides (RSO₂Cl) is a fundamental reaction class that has been pivotal in understanding nucleophilic substitution at a sulfur(VI) center. These reactions are sensitive to the structure of the alkyl group (R), the solvent, and other reaction conditions.

Sₙ1 versus Sₙ2 Character in Solvent Systems

The solvolysis of most primary and secondary alkanesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov This is in contrast to many tertiary alkyl halides, which favor a unimolecular (Sₙ1) pathway. For sulfonyl chlorides, the formation of a sulfonyl cation (RSO₂⁺) is energetically unfavorable under typical solvolytic conditions. nih.gov

The reaction is more accurately described as a spectrum between associative and dissociative mechanisms. In an associative (Sₙ2-like) pathway, the solvent acts as a nucleophile, attacking the sulfur atom in a concerted step with the departure of the chloride leaving group. The transition state involves both the incoming solvent molecule and the departing chloride ion.

For a compound like 3-chlorobutane-1-sulfonyl chloride, which is a primary sulfonyl chloride, the Sₙ2 pathway is the expected dominant mechanism. The presence of the chloro substituent on the alkyl chain is expected to influence the reaction rate primarily through inductive effects.

Application of the Grunwald–Winstein Equation

The Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the reaction rate constant (k) with the ionizing power (Y) and nucleophilicity (N) of the solvent. The extended two-term Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where k₀ is the rate constant in a reference solvent (typically 80% ethanol (B145695)/20% water), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power.

For reactions proceeding via an Sₙ2 mechanism, the l value is typically significant and positive, indicating a strong dependence on the solvent's nucleophilicity. The m value is generally smaller, reflecting a lesser but still present sensitivity to the solvent's ability to stabilize developing charge in the transition state. beilstein-journals.org

While numerous studies have applied the Grunwald-Winstein equation to a variety of arenesulfonyl and alkanesulfonyl chlorides, specific l and m values for this compound have not been reported in the available literature. beilstein-journals.orgresearchgate.net For comparison, other primary alkanesulfonyl chlorides generally show l values in the range of 0.5 to 1.0 and m values around 0.3 to 0.5, consistent with a bimolecular mechanism. It is reasonable to hypothesize that the values for this compound would fall within a similar range.

Table 1: Representative Grunwald-Winstein Parameters for Alkanesulfonyl Chlorides

| Compound | l | m | Proposed Mechanism |

| Methanesulfonyl chloride | ~0.6 | ~0.4 | Sₙ2 |

| Ethanesulfonyl chloride | ~0.7 | ~0.4 | Sₙ2 |

| 2-Propanesulfonyl chloride | ~0.5 | ~0.3 | Sₙ2 |

| This compound | Data not available | Data not available | Expected to be Sₙ2 |

Kinetic Solvent Isotope Effects (KSIE)

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing the reaction rates in a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), provides further insight into the reaction mechanism. For solvolysis reactions, a KSIE value (k_H/k_D) greater than 1 is typically observed.

For Sₙ2 reactions of sulfonyl chlorides, KSIE values are often in the range of 1.5 to 2.5. nih.gov This is indicative of significant bond breaking in the transition state and the involvement of the solvent as a nucleophile. For instance, the hydrolysis of methanesulfonyl chloride exhibits a KSIE (k_H₂O/k_D₂O) of approximately 1.57. nih.gov

Specific KSIE data for the solvolysis of this compound is not present in the reviewed literature. osti.govrsc.org However, based on data for analogous compounds, a KSIE value in the aforementioned range would be anticipated, supporting a bimolecular mechanism.

Computational Chemistry and Molecular Modeling

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for modeling reaction pathways and transition states, providing a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) Studies (e.g., B3LYP, 6-31G(d,p) basis sets)

DFT calculations have been widely used to investigate the mechanisms of nucleophilic substitution at sulfur. nih.gov Functionals like B3LYP in combination with basis sets such as 6-31G(d,p) have proven effective in modeling the geometries and energies of reactants, transition states, and products in sulfonyl transfer reactions. nih.gov

For the Sₙ2 reaction of an alkanesulfonyl chloride, DFT can be used to:

Optimize the geometry of the transition state, showing the trigonal bipyramidal arrangement around the sulfur atom.

Calculate the activation energy of the reaction, which can be correlated with experimental reaction rates.

Model the role of explicit solvent molecules in stabilizing the transition state.

A dedicated DFT study on the solvolysis of this compound has not been found in the literature. Such a study would be beneficial to precisely map the potential energy surface of its reaction with various solvent molecules and to understand the electronic influence of the remote chloro substituent on the reactivity of the sulfonyl chloride group.

Ab Initio Methods

Ab initio calculations, which are based on first principles without empirical parameterization, can also be employed to study these reactions. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energy profiles.

As with DFT, there are no specific ab initio studies reported for this compound. Theoretical investigations using these high-level methods would provide a valuable benchmark for understanding the intricate details of the bond-forming and bond-breaking processes during its solvolysis.

Conformational Analysis and Electronic Structure Calculations

A comprehensive understanding of the reactivity and mechanistic pathways of this compound necessitates a detailed examination of its conformational landscape and electronic properties. Theoretical and computational chemistry provides powerful tools to investigate these aspects at a molecular level, offering insights into the molecule's preferred shapes and the distribution of electrons, which are fundamental to its chemical behavior.

Conformational Analysis

Rotation around the C1-C2, C2-C3, and C3-C4 bonds leads to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric and electronic effects. For instance, gauche interactions between bulky substituents on adjacent carbon atoms will be energetically unfavorable compared to an anti-conformation where these groups are positioned 180° apart.

The most stable conformers would be expected to minimize steric hindrance between the chloro group, the methyl group, and the sulfonyl chloride moiety. It is anticipated that staggered conformations will be significantly lower in energy than eclipsed conformations.

Illustrative Rotational Barriers for this compound

The following table provides hypothetical energy barriers for rotation around the key bonds, based on typical values for similar structural motifs. These values are for illustrative purposes to highlight the expected energetic differences between conformers.

| Rotatable Bond | Conformation Type | Estimated Relative Energy (kcal/mol) |

| C1-C2 | Staggered (gauche) | 0 |

| C1-C2 | Eclipsed | 3.5 - 4.5 |

| C2-C3 | Staggered (anti) | 0 |

| C2-C3 | Staggered (gauche) | 0.8 - 1.2 |

| C2-C3 | Eclipsed | 4.0 - 5.0 |

| C-S | Staggered | 0 |

| C-S | Eclipsed | 3.0 - 4.0 |

Note: These are estimated values and have not been determined experimentally or through specific high-level computational studies on this compound.

Electronic Structure Calculations

Electronic structure calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations can provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges.

For this compound, the sulfonyl chloride group is strongly electron-withdrawing. This is due to the high electronegativity of the oxygen and chlorine atoms bonded to the sulfur atom. This electronic effect significantly polarizes the molecule. The sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic, making it a primary site for nucleophilic attack.

Predicted Electronic Properties of this compound

The following table presents a hypothetical set of electronic properties for this compound, as would be predicted from DFT calculations.

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively low, indicating high ionization potential |

| LUMO Energy | Low, indicating a high electron affinity and electrophilicity |

| HOMO-LUMO Gap | Large, suggesting high kinetic stability |

| Mulliken Charge on Sulfur (S) | Highly positive, confirming its electrophilic nature |

| Mulliken Charge on Sulfonyl Chlorine (Cl) | Negative, due to high electronegativity |

| Mulliken Charge on C3-Chlorine (Cl) | Negative, due to high electronegativity |

Note: These are predicted characteristics based on the known electronic effects of the functional groups and have not been derived from specific published computational results for this molecule.

Studies on related arenesulfonyl chlorides have shown that DFT calculations can accurately predict their structures and reactivity. nih.govsemanticscholar.org For instance, investigations into the chloride-chloride exchange reaction in arenesulfonyl chlorides have utilized DFT to reveal that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.govsemanticscholar.org While this compound is an aliphatic sulfonyl chloride, similar computational approaches would be invaluable in mapping its reaction potential energy surfaces and elucidating the mechanisms of its reactions.

Applications of 3 Chlorobutane 1 Sulfonyl Chloride As a Synthetic Intermediate

Precursor in Fine Chemical Synthesis

As a precursor, 3-chlorobutane-1-sulfonyl chloride provides a foundational structure that can be chemically modified to produce a range of valuable substances. Its utility spans across multiple sectors of the chemical industry.

Pharmaceutical Intermediates and Drug Development

While direct applications in final drug products are not its primary use, this compound is instrumental in the synthesis of pharmaceutical intermediates. anaxlab.com These intermediates are crucial components in the multi-step processes of drug development. The compound's sulfonyl chloride group allows for the creation of sulfonamide structures, a key feature in many therapeutic agents. lookchem.com For example, the related compound, 4-chlorobutane-1-sulfonyl chloride, is utilized in preparing pregnene and androstane (B1237026) heterocyclic derivatives which show potential pharmacological activity. lookchem.comchemicalbook.com This highlights the role of such chlorinated sulfonyl chlorides in generating complex molecular frameworks for new drug discovery. lookchem.com

A notable example of a related compound's application is in the development of hedgehog pathway inhibitors for treating medulloblastoma. nih.gov In these syntheses, chloroalkane-1-sulfonyl chlorides are reacted with other intermediates to build the core structure of the potential therapeutic agents. nih.gov

Agrochemicals (e.g., Plant Protective Agents, Pesticides)

The synthesis of agrochemicals, including plant protective agents and pesticides, represents another significant application for chloroalkane sulfonyl chlorides. google.com These compounds can be used to create active ingredients that protect crops from pests and diseases. The versatility of the sulfonyl chloride group allows for its incorporation into a wide array of molecular designs, a crucial aspect in the ongoing search for more effective and environmentally benign agricultural solutions.

Dyes and Pigments

Sulfonyl chlorides are widely recognized as important intermediates in the synthesis of dyes and pigments. quora.com The sulfonyl group can act as a linking moiety or as a functional group that influences the color and stability of the final product. While specific examples detailing the use of this compound in dye synthesis are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides makes them suitable for this class of compounds.

Flavor and Fragrance Compounds

The application of this compound can also extend to the synthesis of flavor and fragrance compounds. google.com The introduction of the sulfonyl group can modify the olfactory and gustatory properties of a molecule, leading to the creation of novel scents and tastes for use in a variety of consumer products.

Role in Complex Molecule Construction

Beyond its role as a general precursor, this compound is particularly valuable for constructing specific molecular scaffolds that are of high interest in medicinal chemistry.

Building Blocks for Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone in modern drug discovery, with numerous FDA-approved drugs featuring this moiety. nih.gov Sulfonamides exhibit a wide range of biological activities and are present in treatments for various conditions, including viral infections, cancer, and inflammatory diseases. nih.gov this compound serves as a key building block for introducing the sulfonamide scaffold into a molecule. lookchem.com The reaction of the sulfonyl chloride with a primary or secondary amine is a fundamental method for forming sulfonamides. researchgate.net This reaction allows for the incorporation of the butylsulfonyl moiety, which can be further functionalized via the chloro group, adding to the structural diversity of the resulting compounds.

The ability to construct complex sulfonamide-containing molecules is critical in medicinal chemistry. magtech.com.cn The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing how a drug molecule binds to its biological target. nih.gov Therefore, the use of reagents like this compound is integral to the rational design and synthesis of new and effective therapeutic agents. sigmaaldrich.com

Synthesis of Sultams

Sultams, which are cyclic sulfonamides, are important heterocyclic motifs found in various biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. This compound serves as a key precursor for the synthesis of six-membered sultams.

The synthesis begins with the reaction of this compound with a primary amine. In this step, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride ion and the formation of an N-substituted-3-chlorobutane-1-sulfonamide. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The crucial step is the subsequent intramolecular cyclization of the resulting sulfonamide intermediate. Under basic conditions, the nitrogen atom of the sulfonamide is deprotonated, forming a sulfonamidate anion. This anion then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom (C3 of the butane (B89635) chain) in an intramolecular S_N2 reaction. This process, known as intramolecular C-alkylation, closes the ring and forms the six-membered sultam, specifically a substituted tetrahydro-2H-1,2-thiazine 1,1-dioxide. The presence of the chloro group at the 3-position is strategic, as it facilitates the formation of a thermodynamically stable six-membered ring system. Different methods can be employed to synthesize a wide variety of sultams with diverse structures and properties. bohrium.com

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound, Primary Amine (R-NH₂) | Sulfonamide Formation | N-Alkyl-3-chlorobutane-1-sulfonamide |

| 2 | N-Alkyl-3-chlorobutane-1-sulfonamide, Base | Intramolecular Cyclization (S_N2) | N-Alkyl-tetrahydro-1,2-thiazine 1,1-dioxide (Sultam) |

Applications in Polymerization Initiation (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled or "living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com Sulfonyl chlorides, including this compound, have been established as effective initiators for ATRP. gfztb.comtandfonline.comgoogle.com

The initiation process in ATRP involves the reversible activation of a dormant species (the initiator) by a transition metal complex, typically a copper(I) complex with a nitrogen-based ligand. iarjset.com In this context, this compound acts as the initiator. The copper(I) catalyst abstracts the chlorine atom from the sulfonyl chloride group, generating a 3-chlorobutane-1-sulfonyl radical and the oxidized copper(II) complex. itu.edu.tr

This sulfonyl radical then adds to a vinyl monomer (e.g., styrene, methyl methacrylate), initiating the polymerization process. tandfonline.comresearchgate.net The growing polymer chain is terminated by a halogen atom, which can be reversibly activated and deactivated by the copper catalyst system. This dynamic equilibrium between active (radical) and dormant (halogen-capped) species minimizes irreversible termination reactions, affording excellent control over the polymerization. researchgate.net Using this compound as an initiator results in polymers with a 3-chlorobutyl-1-sulfonyl group at the α-terminus and a halogen atom at the ω-terminus, which can be used for further post-polymerization modifications. tandfonline.com

| Component | Example | Function |

|---|---|---|

| Monomer | Styrene, Methyl Acrylate | Building block of the polymer chain |

| Initiator | This compound | Source of the initial radical to start polymerization cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the initiator by abstracting a halogen atom sigmaaldrich.com |

| Ligand | N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its catalytic activity sigmaaldrich.com |

| Solvent | Toluene, Anisole | Dissolves all components of the reaction |

Strategic Use in Organic Synthesis

Beyond its role in building specific heterocyclic and polymeric structures, this compound is a valuable tool for more strategic applications in multistep organic synthesis, including controlling stereochemistry and simplifying complex synthetic routes through blocking groups and late-stage modifications.

Stereochemical Control via Sulfonate Ester Formation

Controlling the stereochemistry of molecules is paramount in fields such as medicinal chemistry and materials science. Sulfonate esters are excellent intermediates for achieving stereochemical control in substitution reactions. eurjchem.com The reaction of a sulfonyl chloride, such as this compound, with a chiral alcohol proceeds with retention of configuration at the alcohol's stereocenter. youtube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the bond between the chiral carbon and the oxygen (C-O) is not broken during the esterification process.

Once formed, the resulting 3-chlorobutane-1-sulfonate ester is an excellent leaving group, significantly more effective than the original hydroxyl group. This activated intermediate can then undergo nucleophilic substitution (S_N2) with a wide variety of nucleophiles. Crucially, the S_N2 reaction proceeds with a complete inversion of configuration at the stereocenter.

| Step | Reaction | Starting Stereochemistry (e.g.) | Product Stereochemistry | Key Feature |

|---|---|---|---|---|

| 1 | Alcohol + this compound | (R)-Alcohol | (R)-Sulfonate Ester | Retention of configuration |

| 2 | (R)-Sulfonate Ester + Nucleophile | (R)-Sulfonate Ester | (S)-Product | Inversion of configuration (S_N2) |

| Overall Transformation | (R)-Alcohol | (S)-Product | Net Inversion |

As a Reversible Blocking Group in Aromatic Synthesis

In the synthesis of substituted aromatic compounds, directing incoming electrophiles to a specific position can be challenging, especially when mixtures of ortho and para isomers are formed. The sulfonyl group (-SO₃H) can be employed as a reversible "blocking group" to overcome this issue. masterorganicchemistry.com

The strategy involves a three-step process:

Sulfonation: An aromatic ring is treated with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). This is an electrophilic aromatic substitution (EAS) reaction. For substrates with an existing ortho-, para-directing group, the bulky sulfonic acid group will preferentially add to the less sterically hindered para position, effectively "blocking" it. masterorganicchemistry.comwikipedia.org

Electrophilic Aromatic Substitution: With the para position blocked, a second EAS reaction is performed. The incoming electrophile is now directed exclusively to the available ortho positions. masterorganicchemistry.com

Desulfonation: The sulfonic acid group is removed by heating the compound in dilute aqueous acid (e.g., H₂SO₄/H₂O). youtube.comwikipedia.org This step is a reversal of the initial sulfonation and restores the hydrogen atom at the para position, leaving only the desired ortho-substituted product. wikipedia.org

This reversible nature of sulfonation is a unique and powerful tool in aromatic synthesis, enabling the regioselective preparation of compounds that would be difficult to access directly. wikipedia.orgmasterorganicchemistry.com

| Step | Reagents | Purpose |

|---|---|---|

| 1 | Fuming H₂SO₄ (SO₃) | Install blocking group at the para position |

| 2 | Electrophile (e.g., Br₂, Lewis Acid) | Direct substitution to the ortho position |

| 3 | Dilute H₂SO₄, Heat | Remove the blocking group (desulfonation) |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful synthetic strategy that focuses on introducing or modifying functional groups in complex, often biologically active, molecules during the final steps of a synthesis. researchgate.net This approach avoids the need for lengthy de novo synthesis to produce analogues of a lead compound. Sulfonyl chlorides are ideal reagents for LSF due to their high reactivity as electrophiles, allowing them to couple with a wide array of nucleophiles under mild conditions. researchgate.netnih.gov

While this compound itself can be used to add a chlorobutylsulfonyl tag to a molecule, more advanced LSF strategies focus on generating the sulfonyl chloride functionality from a more stable precursor already present on a complex molecular scaffold. researchgate.netnih.gov For instance, a primary sulfonamide (-SO₂NH₂), a common motif in many drugs, can be converted directly into a highly reactive sulfonyl chloride (-SO₂Cl). nih.govnih.gov This transformation can be achieved using activating agents like pyrylium (B1242799) salts, enabling the subsequent reaction with various nucleophiles (alcohols, amines, thiols) to create a diverse library of derivatives. researchgate.netnih.gov This method allows for the rapid diversification of complex molecules, which is highly valuable in drug discovery and development. researchgate.net

| Precursor on Complex Molecule | Activation Method | Reactive Intermediate | Coupling Partner (Nucleophile) | Final Product |

|---|---|---|---|---|

| Primary Sulfonamide (R-SO₂NH₂) | Pyrylium Salt, Chloride Source | Sulfonyl Chloride (R-SO₂Cl) | Amine (R'-NH₂) | Complex Sulfonamide (R-SO₂NHR') |

| Primary Sulfonamide (R-SO₂NH₂) | Pyrylium Salt, Chloride Source | Sulfonyl Chloride (R-SO₂Cl) | Alcohol (R'-OH) | Sulfonate Ester (R-SO₂OR') |

| Sulfonyl Hydrazide (R-SO₂NHNH₂) | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride (R-SO₂Cl) | Phenol (ArOH) | Sulfonate Ester (R-SO₂OAr) researchgate.net |

Spectroscopic Methods for Structural Elucidation of 3 Chlorobutane 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-chlorobutane-1-sulfonyl chloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different kinds of protons and their chemical environments within a molecule. In this compound, the protons on each carbon atom are in a unique electronic environment and therefore exhibit distinct chemical shifts.

The methylene (B1212753) group adjacent to the strongly electron-withdrawing sulfonyl chloride group (C1) is expected to be the most deshielded, appearing at the lowest field (highest ppm value). acdlabs.com The methine proton at C3, being adjacent to the chlorine atom, will also be significantly deshielded. The methylene group at C2 will be influenced by both the sulfonyl chloride and chloro groups, while the methyl group at C4 will be the most shielded, appearing at the highest field (lowest ppm value).

The expected splitting patterns, based on the n+1 rule, would be a triplet for the C1 protons, a multiplet for the C2 protons, a multiplet for the C3 proton, and a doublet for the C4 methyl protons. docbrown.info

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| H on C1 (-CH₂SO₂Cl) | 3.5 - 4.0 | Triplet |

| H on C2 (-CH₂-) | 2.0 - 2.5 | Multiplet |

| H on C3 (-CHCl-) | 4.0 - 4.5 | Multiplet |

| H on C4 (-CH₃) | 1.5 - 1.8 | Doublet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

For derivatives of this compound, such as sulfonamides, the chemical shifts of the protons on the butane (B89635) chain would be altered depending on the nature of the substituent on the sulfonyl group. nih.gov

Carbon-13 NMR (¹³C-NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In this compound, four distinct signals are expected, corresponding to the four unique carbon atoms. cognitoedu.org

The carbon atom bonded to the sulfonyl chloride group (C1) will be the most deshielded, followed by the carbon bonded to the chlorine atom (C3). The chemical shifts of C2 and C4 will be further upfield. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CH₂SO₂Cl) | 60 - 70 |

| C2 (-CH₂-) | 30 - 40 |

| C3 (-CHCl-) | 50 - 60 |

| C4 (-CH₃) | 20 - 25 |

Note: These are estimated values and can be influenced by solvent and other experimental factors.

In derivatives, the chemical shifts of the carbon atoms in the 3-chlorobutane chain will be affected by the substituent attached to the sulfonyl group, providing further structural information. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. unitechlink.com The IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl chloride group. acdlabs.com

The key vibrational frequencies for the sulfonyl chloride group (SO₂Cl) are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Another important band is the S-Cl stretching vibration, which is expected around 375 cm⁻¹. cdnsciencepub.com Additionally, the spectrum will show C-H stretching vibrations for the alkane backbone around 2800-3000 cm⁻¹ and a C-Cl stretching vibration. acdlabs.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O | Symmetric Stretch | 1166 - 1204 | Strong |

| S-Cl | Stretch | ~375 | Strong |

| C-H | Stretch (alkane) | 2800 - 3000 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

The presence and position of these bands can confirm the integrity of the sulfonyl chloride functionality and the presence of the chloroalkane chain. scribd.comchemistrytalk.orglibretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), there will be characteristic isotopic peaks. The parent molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, respectively. docbrown.info

Common fragmentation pathways for alkylsulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. acdlabs.com Key fragment ions for this compound could include:

[M - Cl]⁺

[M - SO₂Cl]⁺

Fragments arising from the cleavage of the butyl chain.

The observation of a fragment ion at m/z 99, corresponding to [SO₂Cl]⁺, would be characteristic of a sulfonyl chloride. acdlabs.com

X-ray Crystallography for Solid-State Structures of Derivatives

While this compound is a liquid at room temperature, its solid derivatives, such as sulfonamides, can be analyzed using X-ray crystallography. iucr.orgbohrium.com This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. bohrium.com

For example, the crystal structure of a sulfonamide derivative would reveal the geometry around the sulfur atom, which is typically tetrahedral. It would also show the conformation of the 3-chlorobutane chain and the orientation of the substituent on the nitrogen atom. nih.gov Intermolecular interactions, such as hydrogen bonding in sulfonamides, can also be identified, providing insights into the crystal packing. nih.govresearchgate.net The structure of a derivative can confirm the connectivity of the parent molecule, this compound. nih.gov

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, IR-LD)

Beyond the standard spectroscopic methods, advanced techniques can provide further structural details.

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum. nih.govnih.gov For sulfonyl chlorides, the S=O and S-Cl stretching vibrations are also Raman active. researchgate.netchemicalbook.com Studying the Raman spectrum can help to confirm the assignments made from the IR spectrum.

Infrared Linear Dichroism (IR-LD): IR-LD is a specialized technique that provides information about the orientation of specific functional groups within a molecule, particularly in oriented samples like stretched polymers or liquid crystals. acs.orgmdpi.comnih.gov While not typically applied to a small, freely rotating molecule like this compound itself, it could be used to study the orientation of its derivatives when incorporated into an ordered system. upertis.ac.id This could provide insights into how the this compound moiety aligns itself within a larger assembly.

Q & A

Q. How can researchers optimize scalability while maintaining yield in multi-step syntheses involving this compound?

- Methodological Answer: Apply quality-by-design (QbD) principles: identify critical process parameters (CPPs) via DoE (Design of Experiments). For example, optimize sulfonation time and quenching rates using PAT (Process Analytical Technology) tools like inline Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.